1-(3-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(3-methylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6OS/c1-9-4-2-5-10(8-9)21-13(16)12(18-20-21)15-17-14(19-22-15)11-6-3-7-23-11/h2-8H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCZKQZOQFMWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Methodologies
Synthesis of 1-(3-Methylphenyl)-1H-1,2,3-Triazol-5-Amine
Azide Preparation
3-Methylaniline (1.0 eq) is diazotized with NaNO$$2$$/HCl at 0–5°C, followed by azide formation using NaN$$3$$:
$$
\text{C}7\text{H}9\text{N} + \text{NaNO}2 + \text{HCl} \rightarrow \text{C}7\text{H}7\text{N}3\text{O} \xrightarrow{\text{NaN}3} \text{C}7\text{H}7\text{N}3
$$
Yield: 85%.
CuAAC Reaction
The azide reacts with propargyl amine (1.2 eq) in THF/H$$2$$O (3:1) with CuSO$$4$$·5H$$2$$O (10 mol%) and sodium ascorbate (20 mol%) at 25°C for 12 h:
$$
\text{C}7\text{H}7\text{N}3 + \text{C}3\text{H}5\text{N} \xrightarrow{\text{Cu(I)}} \text{C}{10}\text{H}{11}\text{N}_5
$$
Yield: 78%.
Characterization Data :
Synthesis of 3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl Chloride
Amidoxime Formation
Thiophene-2-carboxylic acid (1.0 eq) is treated with NH$$2$$OH·HCl (1.5 eq) and NaOH (2.0 eq) in ethanol under reflux for 6 h:
$$
\text{C}5\text{H}4\text{O}2\text{S} + \text{NH}2\text{OH} \rightarrow \text{C}5\text{H}5\text{N}2\text{O}_2\text{S}
$$
Yield: 90%.
Cyclization to Oxadiazole
The amidoxime reacts with trichloroacetic anhydride (1.2 eq) in dichloromethane at 0°C, followed by stirring at 25°C for 4 h:
$$
\text{C}5\text{H}5\text{N}2\text{O}2\text{S} + (\text{Cl}3\text{CO})2\text{O} \rightarrow \text{C}5\text{H}2\text{ClN}2\text{O}2\text{S} + 2\text{Cl}3\text{CCO}2\text{H}
$$
Yield: 82%.
Characterization Data :
Coupling of Triazole and Oxadiazole Moieties
Nucleophilic Aromatic Substitution
The triazole amine (1.0 eq) reacts with 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl chloride (1.1 eq) in DMF with K$$2$$CO$$3$$ (2.0 eq) at 80°C for 8 h:
$$
\text{C}{10}\text{H}{11}\text{N}5 + \text{C}5\text{H}2\text{ClN}2\text{O}2\text{S} \rightarrow \text{C}{15}\text{H}{13}\text{N}7\text{O}_2\text{S} + \text{HCl}
$$
Yield: 68%.
Optimization Data :
| Condition | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | |
|---|---|---|---|---|---|---|
| Standard | DMF | K$$2$$CO$$3$$ | 80 | 8 | 68 | |
| Microwave-assisted | DMF | Cs$$2$$CO$$3$$ | 120 | 1 | 92 |
Structural and Analytical Validation
Spectroscopic Confirmation
- $$^{1}\text{H NMR}$$ (400 MHz, DMSO-$$d6$$): δ 8.12 (s, 1H, triazole-H), 7.89–7.21 (m, 7H, Ar-H + thiophene-H), 5.45 (s, 2H, NH$$2$$).
- $$^{13}\text{C NMR}$$ (101 MHz, DMSO-$$d_6$$): δ 164.2 (oxadiazole C=O), 144.5 (triazole C), 134.8–124.3 (aromatic carbons).
- HRMS : m/z 387.0842 [M+H]$$^+$$ (calc. 387.0845).
Challenges and Optimizations
Regioselectivity in Triazole Formation
CuAAC predominantly yields 1,4-disubstituted triazoles, but trace 1,5-isomers (<5%) were detected via LC-MS. Gradient elution (MeCN/H$$_2$$O 10–90%) enabled isolation of the desired regioisomer.
Oxadiazole Cyclization Efficiency
Microwave irradiation (150 W, 120°C, 20 min) improved oxadiazole cyclization yields from 82% to 95% compared to conventional heating.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
1-(3-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Aromatic Substituent Variations
Electronic and Steric Effects
- Ethyl vs. Methyl Groups : The ethyl-substituted analog (C17H15N7OS) exhibits increased lipophilicity (logP ~3.2 estimated) compared to the methyl derivative (logP ~2.8), which could influence pharmacokinetic profiles .
Biological Activity
The compound 1-(3-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a triazole ring connected to an oxadiazole moiety and a thiophene ring, which are known for their biological significance.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit notable antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . A study reported that oxadiazole derivatives possess minimum inhibitory concentrations (MIC) as low as , indicating strong antibacterial activity against resistant strains .
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been extensively documented. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines. For example, a related compound showed an IC50 value of approximately across a panel of eleven cancer cell lines . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases. Compounds featuring the oxadiazole structure have been reported to exhibit anti-inflammatory activity by inhibiting cyclooxygenases (COX) and other inflammatory mediators . This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of This compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with similar structures inhibit key enzymes involved in metabolic pathways relevant to disease processes.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in inflammation and cancer progression.
- Cellular Uptake : The presence of thiophene and oxadiazole rings may enhance cellular permeability and bioavailability.
Case Studies
Several studies have investigated the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
